molecular formula C7H9NO2 B14367218 N-[3-(furan-2-yl)propylidene]hydroxylamine CAS No. 92265-87-7

N-[3-(furan-2-yl)propylidene]hydroxylamine

Cat. No.: B14367218
CAS No.: 92265-87-7
M. Wt: 139.15 g/mol
InChI Key: IJKILJCLPPHMKN-UHFFFAOYSA-N
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Description

N-[3-(furan-2-yl)propylidene]hydroxylamine is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(furan-2-yl)propylidene]hydroxylamine typically involves the condensation of 3-(furan-2-yl)propionaldehyde with hydroxylamine. The reaction is usually carried out in an aqueous or alcoholic medium under mild acidic or neutral conditions to facilitate the formation of the oxime derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(furan-2-yl)propylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like Lewis acids.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

N-[3-(furan-2-yl)propylidene]hydroxylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-[3-(furan-2-yl)propylidene]hydroxylamine involves its interaction with molecular targets through the oxime group. This group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The furan ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(furan-2-yl)propylidene]hydroxylamine is unique due to its oxime functional group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other furan derivatives that may lack this functional group.

Properties

CAS No.

92265-87-7

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

N-[3-(furan-2-yl)propylidene]hydroxylamine

InChI

InChI=1S/C7H9NO2/c9-8-5-1-3-7-4-2-6-10-7/h2,4-6,9H,1,3H2

InChI Key

IJKILJCLPPHMKN-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CCC=NO

Origin of Product

United States

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